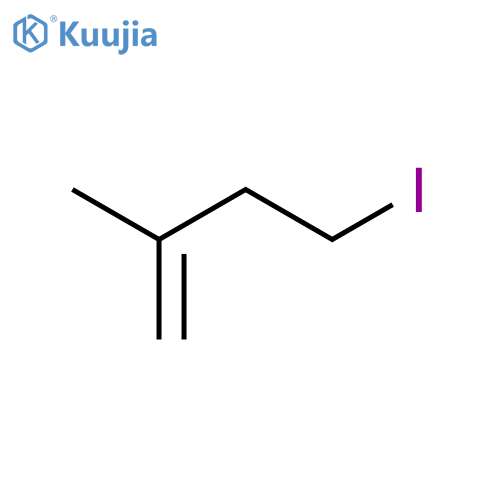Cas no 53750-52-0 (4-Iodo-2-methyl-1-butene)

4-Iodo-2-methyl-1-butene structure
商品名:4-Iodo-2-methyl-1-butene
4-Iodo-2-methyl-1-butene 化学的及び物理的性質
名前と識別子
-
- 1-Butene, 4-iodo-2-methyl-
- 4-Iodo-2-methyl-1-butene
- 4-iodo-2-methylbut-1-ene
- 3-methylbut-3-en-1-yl iodide
- DTXSID60437479
- WOMUECWVNKNZEP-UHFFFAOYSA-N
- 53750-52-0
- AKOS030255041
- SCHEMBL1229186
- 1-Iodo-3-methyl-3-butene; 4-Iodo-2-methyl-1-butene
- EN300-211986
-
- MDL: MFCD11848509
- インチ: InChI=1S/C5H9I/c1-5(2)3-4-6/h1,3-4H2,2H3
- InChIKey: WOMUECWVNKNZEP-UHFFFAOYSA-N
- ほほえんだ: C=C(C)CCI
計算された属性
- せいみつぶんしりょう: 195.97447
- どういたいしつりょう: 195.97490g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 6
- 回転可能化学結合数: 2
- 複雑さ: 47.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- PSA: 0
4-Iodo-2-methyl-1-butene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-211986-10.0g |
4-iodo-2-methylbut-1-ene |
53750-52-0 | 95% | 10g |
$1900.0 | 2023-06-03 | |
| TRC | I708590-250mg |
4-Iodo-2-methyl-1-butene |
53750-52-0 | 250mg |
$ 293.00 | 2023-09-07 | ||
| Enamine | EN300-211986-0.1g |
4-iodo-2-methylbut-1-ene |
53750-52-0 | 95% | 0.1g |
$124.0 | 2023-09-16 | |
| Enamine | EN300-211986-5.0g |
4-iodo-2-methylbut-1-ene |
53750-52-0 | 95% | 5g |
$1280.0 | 2023-06-03 | |
| 1PlusChem | 1P01BBJI-500mg |
4-iodo-2-methylbut-1-ene |
53750-52-0 | 95% | 500mg |
$403.00 | 2025-03-19 | |
| 1PlusChem | 1P01BBJI-250mg |
4-iodo-2-methylbut-1-ene |
53750-52-0 | 95% | 250mg |
$233.00 | 2025-03-19 | |
| Aaron | AR01BBRU-1g |
4-Iodo-2-methylbut-1-ene |
53750-52-0 | 95% | 1g |
$633.00 | 2025-02-09 | |
| A2B Chem LLC | AW06990-500mg |
4-iodo-2-methylbut-1-ene |
53750-52-0 | 95% | 500mg |
$384.00 | 2024-04-19 | |
| A2B Chem LLC | AW06990-10g |
4-iodo-2-methylbut-1-ene |
53750-52-0 | 95% | 10g |
$2035.00 | 2024-04-19 | |
| 1PlusChem | 1P01BBJI-50mg |
4-iodo-2-methylbut-1-ene |
53750-52-0 | 95% | 50mg |
$129.00 | 2025-03-19 |
4-Iodo-2-methyl-1-butene 関連文献
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
53750-52-0 (4-Iodo-2-methyl-1-butene) 関連製品
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 68551-17-7(Isoalkanes, C10-13)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
